Des-Arg10-kallidin is a decapeptide belonging to the kinin family, naturally occurring bioactive peptides involved in various physiological and pathological processes, including inflammation, pain, and cardiovascular regulation. [ [], [] ] It is a metabolite of kallidin (Lys-bradykinin), another kinin peptide, generated by the enzymatic removal of the C-terminal arginine residue by carboxypeptidases, particularly kininase I enzymes like carboxypeptidase M and carboxypeptidase D. [ [], [] ] Unlike bradykinin, which primarily activates the B2 receptor, des-Arg10-kallidin exhibits high selectivity for the bradykinin B1 receptor (B1R). [ [], [] ] B1R is typically not expressed in healthy tissues but becomes rapidly upregulated during inflammation and injury, suggesting a role for des-Arg10-kallidin in these conditions. [ [], [], [] ]
Related Compounds
Bradykinin (BK)
Compound Description: Bradykinin is a naturally occurring nonapeptide that acts as a potent vasodilator and mediator of inflammation. It is formed from kininogens by the action of kallikrein enzymes. Bradykinin exerts its effects primarily through the activation of the bradykinin B2 receptor (B2R) [, , , , , , , ].
Relevance: Bradykinin is the precursor peptide of des-Arg10-Kallidin. Carboxypeptidases, specifically carboxypeptidase N and carboxypeptidase M, cleave the C-terminal arginine residue from bradykinin to generate des-Arg10-Kallidin, which then acts as a selective agonist for the bradykinin B1 receptor (B1R) [, , , , , ]. Both peptides play significant roles in inflammation and pain signaling, but their activities are mediated through distinct receptor subtypes.
Kallidin (Lys-BK)
Compound Description: Kallidin, also known as Lys-bradykinin, is a decapeptide that is structurally similar to bradykinin but with an additional lysine residue at its N-terminus. Like bradykinin, kallidin is a potent vasodilator and inflammatory mediator that primarily activates the B2R [, , , , ].
Relevance: Kallidin, similar to bradykinin, can be converted to a B1R agonist by the action of carboxypeptidases. Removal of the C-terminal arginine from kallidin generates des-Arg10-Kallidin. Thus, both kallidin and bradykinin serve as precursors to des-Arg10-Kallidin, contributing to the generation of B1R-mediated effects in response to inflammation or injury [, , , , , ].
Des-Arg9-Bradykinin (DBK)
Compound Description: Des-Arg9-Bradykinin is an octapeptide formed by the removal of the C-terminal arginine from bradykinin. It acts as a selective agonist for the B1R, inducing similar effects to des-Arg10-Kallidin, but usually with lower potency [, , , , , , ].
Relevance: Des-Arg9-Bradykinin and des-Arg10-Kallidin are both B1R agonists generated from the cleavage of bradykinin and kallidin, respectively. They share similar biological activities, contributing to inflammation, pain, and other physiological processes mediated by the B1R [, , , , , , , ].
Lys-(des-Arg9)-Bradykinin
Compound Description: Lys-(des-Arg9)-bradykinin is a nonapeptide formed by the removal of the C-terminal arginine from kallidin, resulting in a B1R agonist [].
Relevance: Similar to des-Arg10-Kallidin, Lys-(des-Arg9)-bradykinin is a B1R agonist. Both peptides are derived from their respective precursors, bradykinin and kallidin, by the action of carboxypeptidases. The presence of the N-terminal lysine in Lys-(des-Arg9)-bradykinin may subtly influence its binding affinity or potency at the B1R compared to des-Arg10-Kallidin [].
Compound Description: B9858 is a synthetic kinin analogue designed as a potent and selective B1R antagonist. It effectively blocks the actions of B1R agonists, including des-Arg10-kallidin, in various experimental models [, ].
Relevance: B9858 serves as a pharmacological tool to investigate the specific roles of the B1R and to differentiate its effects from those mediated by the B2R. Its ability to block des-Arg10-kallidin-induced responses highlights the selectivity of B9858 for the B1R [, ].
Compound Description: Des-Arg9-B9430 is a synthetic kinin analogue and a potent B1R antagonist. Similar to B9858, it effectively inhibits the effects of B1R agonists, including des-Arg10-Kallidin, in various experimental settings [].
Relevance: Des-Arg9-B9430, like B9858, is a useful tool for studying the specific functions of B1R and for dissecting the individual contributions of B1R and B2R in physiological and pathological conditions. Its capacity to antagonize des-Arg10-Kallidin's actions underscores its selectivity for the B1R [].
[Leu8]des-Arg9-Bradykinin
Compound Description: [Leu8]des-Arg9-Bradykinin is a synthetic peptide analogue of bradykinin. It acts as a selective antagonist at the B1R, blocking the effects of B1R agonists like des-Arg10-Kallidin [, , , ].
Relevance: [Leu8]des-Arg9-Bradykinin serves as a valuable research tool for exploring the specific roles of the B1R and for distinguishing its actions from those mediated by the B2R. Its ability to inhibit the effects of des-Arg10-kallidin demonstrates its B1R selectivity [, , , ].
des-Arg9-[Leu8]-BK
Compound Description: des-Arg9-[Leu8]-BK is a synthetic peptide analogue and a B1 receptor antagonist. It effectively inhibits the actions of B1R agonists, including des-Arg10-Kallidin [, ].
Relevance: des-Arg9-[Leu8]-BK is a useful pharmacological tool for investigating the specific roles of the B1R and for differentiating its effects from those mediated by the B2R. Its ability to block des-Arg10-kallidin-induced responses highlights the selectivity of des-Arg9-[Leu8]-BK for the B1R [, ].
Lys-[Leu8]-des-Arg9-Bradykinin
Compound Description: Lys-[Leu8]-des-Arg9-Bradykinin is a synthetic B1R antagonist. This compound effectively blocks the actions of des-Arg10-Kallidin and other B1R agonists [, , ].
Relevance: Lys-[Leu8]-des-Arg9-Bradykinin is a valuable pharmacological tool for investigating the specific roles of B1R, particularly in cardiovascular research. By blocking des-Arg10-Kallidin's effects, this antagonist helps to elucidate the distinct contributions of B1R and B2R in regulating vascular tone and other physiological processes [, , ].
[des-Arg10,Leu9-kallidin]
Compound Description: [des-Arg10,Leu9-kallidin] is a synthetic kinin peptide analogue that acts as a selective antagonist at the B1R. It effectively blocks the actions of des-Arg10-Kallidin and other B1R agonists [, , , , ].
Relevance: [des-Arg10,Leu9-kallidin] is a valuable pharmacological tool used to investigate the specific roles of B1R and to differentiate its effects from those mediated by the B2R. Its capacity to antagonize des-Arg10-Kallidin's actions underscores its selectivity for the B1R [, , , , ].
[Tyr8]-Bradykinin
Compound Description: [Tyr8]-Bradykinin is a synthetic analogue of bradykinin. It is commonly used as a radiolabeled ligand ([125I‐Tyr8]‐BK) in receptor binding studies to characterize and localize bradykinin receptors, primarily the B2R subtype [].
Relevance: [125I‐Tyr8]‐BK serves as a valuable tool to study the distribution and density of bradykinin B2 receptors in tissues, providing insights into the potential roles of bradykinin in those regions. While [Tyr8]-Bradykinin exhibits high affinity for B2 receptors, it does not effectively bind to B1 receptors, making it useful for differentiating between the two receptor subtypes [].
D-Arg[Hyp3, Thi5,8,D-phe7]-BK
Compound Description: D-Arg[Hyp3, Thi5,8,D-phe7]-BK is a synthetic peptide and a selective bradykinin B2 receptor antagonist [].
Relevance: D-Arg[Hyp3, Thi5,8,D-phe7]-BK is a valuable tool for dissecting the roles of B2 receptors in various physiological processes. By specifically blocking B2 receptors, it can help elucidate whether observed effects are mediated by B2 or B1 receptors [].
[D-Arg0, Hyp3, Thi5, D-Tic7, Oic8]-bradykinin
Compound Description: [D-Arg0, Hyp3, Thi5, D-Tic7, Oic8]-bradykinin is a synthetic peptide analogue that acts as a potent and selective antagonist at the bradykinin B2 receptor [].
Relevance: [D-Arg0, Hyp3, Thi5, D-Tic7, Oic8]-bradykinin serves as a valuable research tool for investigating the specific roles of B2R and for differentiating its effects from those mediated by the B1R. Its capacity to antagonize bradykinin's actions while having minimal affinity for the B1R highlights its selectivity for B2R [].
Synthesis Analysis
The synthesis of Lys-[Des-Arg9]Bradykinin typically involves solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of peptide chains. This technique utilizes a resin-bound amino acid, where subsequent amino acids are added in a sequential manner through peptide bond formation. The key steps include:
Resin Preparation: A suitable resin is chosen based on the desired peptide sequence.
Amino Acid Coupling: Protected amino acids are coupled to the resin using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of peptide bonds.
Deprotection: After each coupling step, protective groups on the amino acids are removed to allow for further coupling.
Cleavage and Purification: Once the full peptide sequence is assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level (≥95%) .
Molecular Structure Analysis
Lys-[Des-Arg9]Bradykinin has a complex structure characterized by a specific sequence of amino acids: KRPPGFSPF. The structure features multiple functional groups including amides and carboxylic acids, which are crucial for its biological activity. The compound's stereochemistry is important; it contains chiral centers at several positions, influencing its interaction with receptors .
Key Structural Data:
InChI Key: AILVBOHFGXNHCC-TZPCGENMSA-N
Solubility: Soluble in water up to 1 mg/ml .
Chemical Reactions Analysis
Lys-[Des-Arg9]Bradykinin participates in various biochemical reactions primarily through its interaction with bradykinin receptors. Upon binding to the B1 receptor, it activates intracellular signaling pathways that lead to vasodilation and hypotension. The compound can also undergo enzymatic degradation by kininases, which cleave peptide bonds, thus modulating its activity and duration of action .
Relevant Reaction Parameters:
Enzymatic Degradation: Cleaved by angiotensin-converting enzyme, affecting its bioavailability .
Receptor Interaction: Activation of G-protein coupled receptors leading to downstream signaling cascades.
Mechanism of Action
Lys-[Des-Arg9]Bradykinin exerts its effects primarily through selective activation of the B1 receptor. This interaction triggers a series of intracellular events:
G-Protein Activation: Binding activates G-proteins associated with the receptor.
Second Messenger Production: Increased levels of inositol trisphosphate (IP3) and diacylglycerol (DAG) lead to calcium release from intracellular stores.
Physiological Effects: Resulting in vasodilation, increased vascular permeability, and modulation of inflammatory responses .
The compound's potency as a hypotensive agent is attributed to its ability to reduce peripheral vascular resistance effectively .
Physical and Chemical Properties Analysis
Lys-[Des-Arg9]Bradykinin possesses distinct physical and chemical properties that influence its behavior in biological systems:
Melting Point: Not specified but typically varies based on purity and formulation.
Storage Conditions: Recommended storage at -20°C to maintain stability .
Purity: ≥95% as determined by HPLC analysis.
These properties are essential for practical applications in research settings.
Applications
Lys-[Des-Arg9]Bradykinin has numerous scientific applications:
Pharmacological Research: Used to study the role of bradykinin in cardiovascular physiology and pathophysiology.
Inflammation Studies: Investigated for its effects on immune cell migration and cytokine production .
Therapeutic Potential: Explored as a potential treatment for conditions such as hypertension due to its vasodilatory effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction with a weaker affinity to the receptor than Erabutoxins a and b 66-amino acid peptide with 5 disulfide bridges , from Laticauda semifasciata snake venom It is a nicotinic receptor antagonist, with a reversible binding to the receptor (its affinity is 1/40th that of Erabutoxin b). Its binding to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 1.6 x 10-9 M. Alpha-ELAPITOXIN-Ls2a (cas 75433-28-2) is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction with a weaker affinity to the receptor than Erabutoxins a and b 66-amino acid peptide with 5 disulfide bridges, from Laticauda semifasciata snake venom It is a nicotinic receptor antagonist, with a reversible binding to the receptor (its affinity is 1/40th that of Erabutoxin b). Its binding to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 1.6 x 10-9 M.
It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. It differs from Eraburoxin a with an histidine at residue 26. 62-amino acid peptide with 4 disulfide bridges , from Laticauda semifasciata snake venom. Erabutoxin b is a reversible nicotinic receptor antagonist which binds to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 4 x 10-11 M. ERABUTOXIN b(cas 9083-23-2) is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. It differs from L8110 Eraburoxin a with an histidine at residue 26. 62-amino acid peptide with 4 disulfide bridges, from Laticauda semifasciata snake venom. Erabutoxin b is a reversible nicotinic receptor antagonist which binds to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 4 x 10-11 M.
59-amino acid peptide with 3 disulfide bridges , from Dendroaspis angusticeps snake venom. A toxin which facilitates synaptic transmission at the neuromuscular junction and has been shown to block a 4-AP-sensitive, inactivating, voltage-gated K+ current. alpha-Dendrotoxin(cas 74504-53-3) is a 59-amino acid peptide with 3 disulfide bridges, from Dendroaspis angusticeps snake venom. A toxin which facilitates synaptic transmission at the neuromuscular junction and has been shown to block a 4-AP-sensitive, inactivating, voltage-gated K+ current.
It is a toxic presynaptic phospholipase A2 (PLA2) with potent myotoxic activity. Contains: - Notexin Np (~60%) - Notechis Ns (33%), a minor natural variant with K replaced by R in 16 119-amino acid protein with 7 disulfite bonds , from Notechis scutatus snake venom. Notexin exerts both presynaptic (blocks the release of acetylcholine) and myotoxic activities. Notexin exerts both presynaptic (blocks the release of acetylcholine) and myotoxic activities. Notexin is a peptide toxin produced by the Common tiger snake (Notechis scutatus scutatus).
It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. 61-amino acid peptide with 4 disulfide bridges , from Naja pallida snake venom Its binding to acetylcholine receptor in vitro: 95-100 % (KD ~ 2-7 10-11 M). Short Neurotoxin alpha(cas 54992-19-7) is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. 61-amino acid peptide with 4 disulfide bridges, from Naja nigricollis snake venom Its binding to acetylcholine receptor in vitro: 95-100 % (KD ~ 2-7 10-11 M).
61-amino acid peptide with 4 disulfide bridges , from Dendroaspis angusticeps snake venom It is a high affinity inhibitor of acetylcholinesterase. FASCICULIN 2(cas 95506-56-2) is a 61-amino acid peptide with 4 disulfide bridges, from Dendroaspis angusticeps snake venom It is a high affinity inhibitor of acetylcholinesterase.
Alpha-Cobratoxin is a long chain postsynaptic neurotoxin, antagonist of nicotinic receptor with a high affinity. A 71-amino acid polypeptide with 5 disulfide Bonds , purified from Naja kaouthia snake venom. Alpha-Cobratoxin is a nicotinic cholinoreceptor antagonist: Kd = 55 pM, homologue of postsynaptically acting toxins. It is a long chain postsynaptic neurotoxin, antagonist of nicotinic receptor with a high affinity. A 71-amino acid polypeptide with 5 disulfide Bonds, purified from Naja kaouthia snake venom. It is a nicotinic cholinoreceptor antagonist: Kd = 55 pM, homologue of postsynaptically acting toxins.
Alpha-Latrotoxin(cas 65988-34-3) is a presynaptic neurotoxin, specific to mammals. 1119-amino acid protein, from Latrodectus (mactans) tredecimguttatus spider venom glands. In vertebrates